2-(2,6-Dinitrophenyl)ethanol
Description
2-(2,6-Dinitrophenyl)ethanol is a nitroaromatic compound featuring a phenyl ring substituted with two nitro groups at the 2 and 6 positions and an ethanol (-CH₂CH₂OH) group. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and electron-withdrawing effects from the nitro substituents. Nitroaromatic compounds are widely studied for applications in dyes, pharmaceuticals, and organic synthesis, where substituent positions and functional groups critically influence reactivity and stability .
Properties
Molecular Formula |
C8H8N2O5 |
|---|---|
Molecular Weight |
212.16 g/mol |
IUPAC Name |
2-(2,6-dinitrophenyl)ethanol |
InChI |
InChI=1S/C8H8N2O5/c11-5-4-6-7(9(12)13)2-1-3-8(6)10(14)15/h1-3,11H,4-5H2 |
InChI Key |
OCXQLKJLFTYTQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
Key structural analogs include:
*Estimated based on molecular formula. †Approximated from synthesis details in .
Key Observations:
- Functional Groups: The hydroxyl group in this compound improves aqueous solubility relative to non-polar analogs like 1-(2-Amino-6-nitrophenyl)ethanone (logP 0.8 vs. ~1.5). However, chlorinated derivatives (e.g., ) exhibit higher lipophilicity (logP 4.6) due to hydrophobic Cl substituents .
- Reactivity: Amino-substituted analogs (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) may undergo electrophilic substitution more readily, while hydrazone derivatives () participate in cyclization and azo coupling reactions .
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